

Application Notes and Protocols for (-)-Sweroside Administration in Rodent Models

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Compound of Interest

Compound Name: (-)-Sweroside

Cat. No.: B190387

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(-)-Sweroside** is a secoiridoid glycoside found in various medicinal plants and has attracted significant attention for its wide range of biological activities.^[1] Preclinical studies in rodent models have demonstrated its therapeutic potential across multiple pathological conditions, including hepatic disorders, neurodegenerative diseases, inflammation, and metabolic syndromes.^{[1][2]} Its mechanisms of action often involve the modulation of critical signaling pathways such as NF-κB, mTOR, MAPK, and PI3K/Akt.^{[1][2]} These notes provide a summary of quantitative data from various rodent studies, detailed experimental protocols, and visualizations of key signaling pathways to guide future research and development.

Quantitative Data Summary

The following tables summarize the administration of **(-)-Sweroside** in various rodent models, detailing the dosages, routes of administration, and key outcomes.

Table 1: Hepatoprotective and Metabolic Effects of **(-)-Sweroside**

Rodent Model	Disease/ Condition	(-)- Sweroside Dosage	Administration Route	Duration	Key Findings	Reference(s)
C57BL/6 Mice	High-Fat Diet (HFD)-Induced Non-alcoholic fatty liver disease (NAFLD)	60, 120, 240 mg/kg/day	Mixed with HFD	6 weeks	Resistant to HFD-induced body weight gain, insulin resistance, and hepatic steatosis. Down-regulation of hepatic gene networks related to lipid metabolism and inflammation.[3]	[1][3]
C57BL/6 Mice	Non-alcoholic fatty liver disease (NAFLD)	120 mg/kg/day	Oral gavage	3 months	Activated hepatic autophagy via the AMPK/mTOR signaling pathway.[1]	[1]
Mice	Carbon tetrachloride (CCl4)-	Not Specified	Not Specified	Not Specified	Reduced serum levels of	[4]

	induced liver injury				AST, ALT, and TBA. Decreased inflammato ry cell infiltration and fibrous tissue developme nt.[4]
Mice	Non- alcoholic steatohepa titis (NASH)	Not Specified	Not Specified	Not Specified	Inhibited NLRP3 inflammaso me activation, reduced liver [4] inflammatio n, fibrosis, AST, and ALT levels. [4]

Table 2: Anti-inflammatory and Cardioprotective Effects of **(-)-Sweroside**

Rodent Model	Disease/ Condition	(-)- Sweroside Dosage	Administration Route	Duration	Key Findings	Reference(s)
Apolipoprotein E (ApoE) knockout mice	Atherosclerosis (AS)	Not Specified	Not Specified	Not Specified	Attenuated vascular inflammation, adhesion responses, leukocyte homing, and endothelial injury.[5][6]	[5][6]
Mice	Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI)	Not Specified	Not Specified	Not Specified	Reduced pathological changes in lung tissue, inflammatory cell numbers, and inflammatory cytokine levels. Activated SIRT1 and down-regulated the NF-κB pathway.[7]	[7]
Mice	Dextran sulfate sodium (DSS)-	Not Specified	Not Specified	Not Specified	Ameliorated UC symptoms, suppressed	[8]

	induced Ulcerative Colitis (UC)					d inflammato ry infiltration, enhanced intestinal barrier integrity, and improved microcircul ation by modulating VEGF and Hippo pathways. [8]
Rats	Myocardial Ischemia- Reperfusio n (IR) Injury	25, 50, 100 mg/kg/day	Intraperiton eal injection	5 consecutiv e days		Protected against myocardial IR injury by inhibiting oxidative stress and NLRP3 inflammaso me- mediated pyroptosis via modulation of the Keap1/Nrf2 axis.[9]

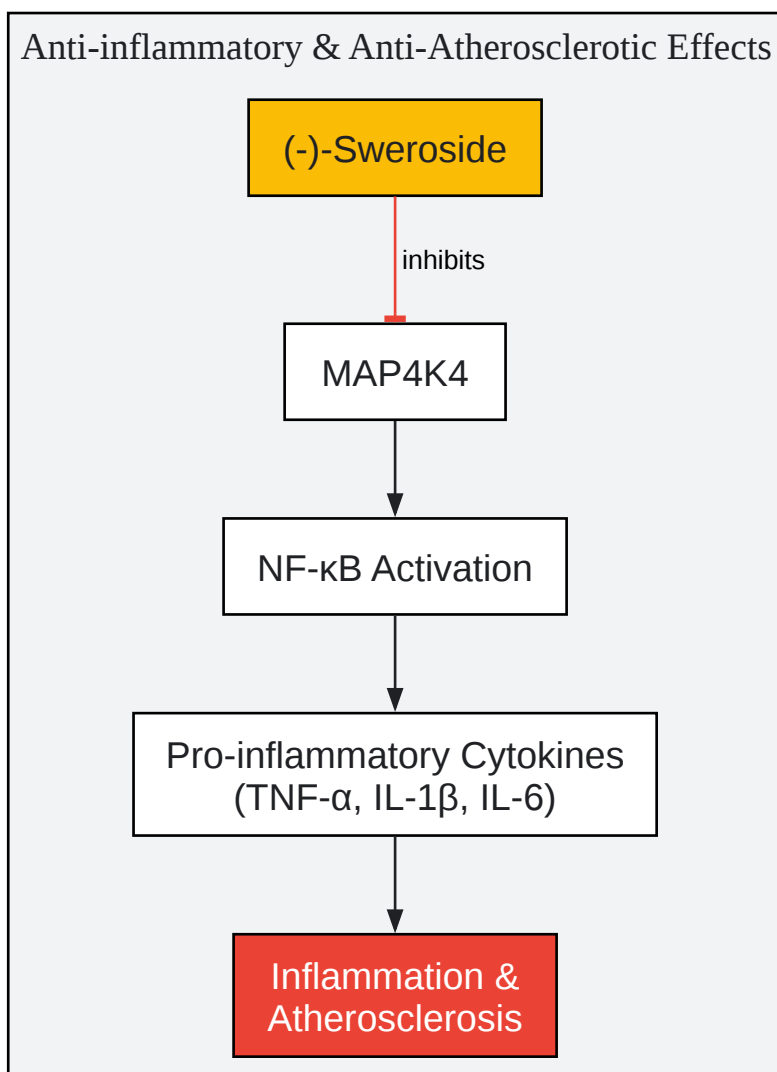
Mice	Transverse aortic constriction (TAC)- induced Heart Failure	15, 30, 60 mg/kg/day	Intraperiton eal injection	8 weeks	Improved cardiac function and inhibited myocardial inflammatio n by targeting [10] CaMKIIδ to inhibit ROS- mediated NF- κB/NLRP3 activation. [10]
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Table 3: Neuroprotective Effects of **(-)-Sweroside**

Rodent Model	Disease/ Condition	(-)- Sweroside Dosage	Administration Route	Duration	Key Findings	Reference(s)
Mice	Rotenone-induced Parkinson's Disease (PD) model	100 mg/kg	Intraperitoneal injection	Not Specified	Suppressed microglial and astroglial activation in the substantia nigra. Alleviated rotenone-induced α -synuclein overexpression and mitigated the loss of dopaminergic neurons.	[11]

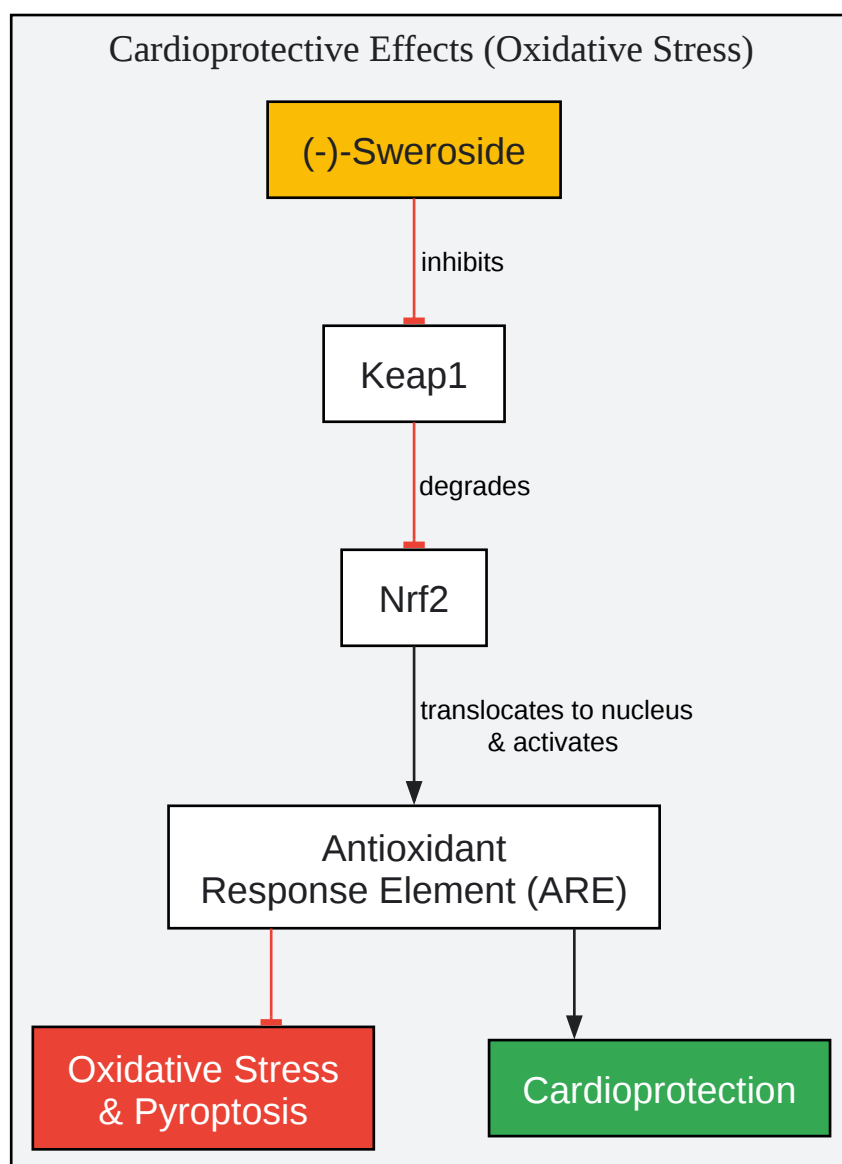
Key Signaling Pathways Modulated by (-)-Sweroside

(-)-Sweroside exerts its therapeutic effects by modulating several key intracellular signaling pathways. The diagrams below illustrate these mechanisms.



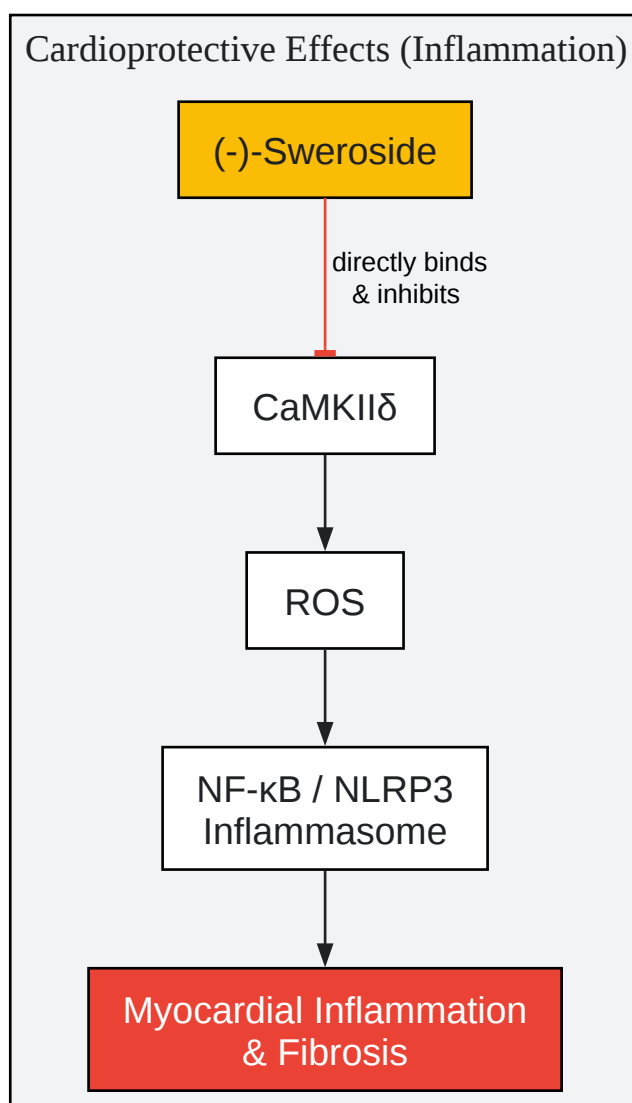
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Caption: Sweroside inhibits the MAP4K4/NF-κB signaling pathway.[5][6]



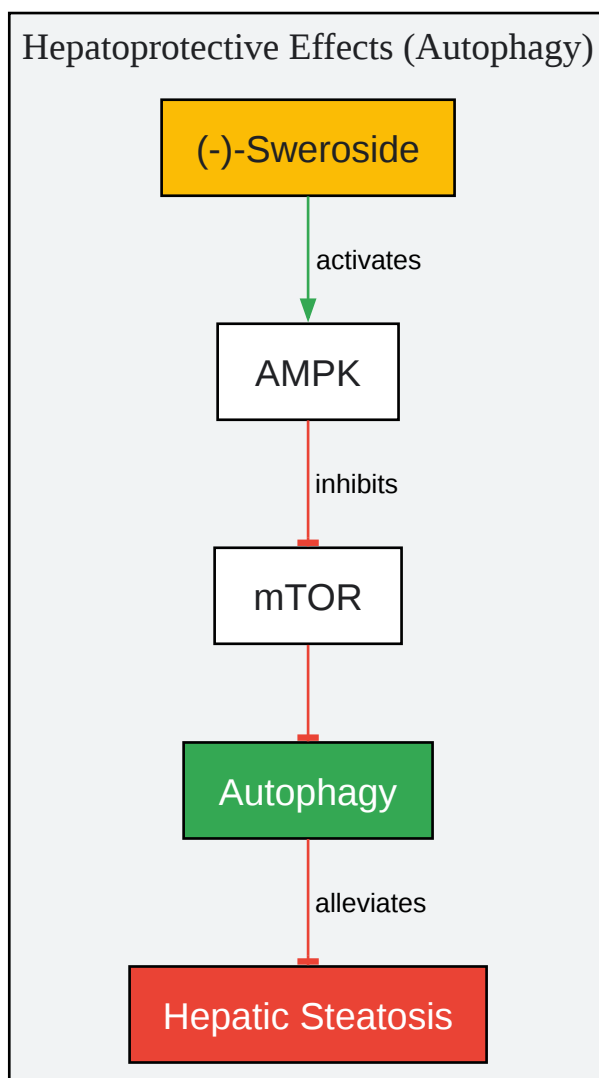
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Caption: Sweroside modulates the Keap1/Nrf2 axis to reduce oxidative stress.[9]



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Caption: Sweroside targets CaMKIIδ to inhibit cardiac inflammation.[10]



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Caption: Sweroside activates hepatic autophagy via the AMPK/mTOR pathway.[1]

Experimental Protocols

This section provides detailed methodologies for representative in vivo experiments using **(-)-Sweroside**.

Protocol 1: High-Fat Diet-Induced NAFLD in Mice

This protocol is based on studies investigating the effect of **(-)-Sweroside** on non-alcoholic fatty liver disease.[3]

1. Animals and Acclimatization:

- Species: C57BL/6 mice, male, 6-8 weeks old.
- Housing: House animals in a temperature-controlled environment ($22\pm 2^{\circ}\text{C}$) with a 12-hour light/dark cycle. Provide ad libitum access to water and standard chow for a 1-week acclimatization period.

2. Induction of NAFLD Model:

- Divide mice into a control group and a high-fat diet (HFD) group.
- Feed the control group a standard chow diet.
- Feed the HFD group a diet where ~60% of calories are derived from fat for 14 weeks to induce obesity, hyperglycemia, and fatty liver.[\[3\]](#)

3. (-)-Sweroside Preparation and Administration:

- Preparation: Prepare **(-)-Sweroside** by mixing it directly into the HFD at the desired concentrations.
- Treatment Groups: After the 14-week induction period, divide the HFD-fed mice into vehicle and treatment groups.
 - HFD Vehicle Group: Continue feeding the HFD alone.
 - Sweroside Groups: Feed mice an HFD mixed with **(-)-Sweroside** at daily dosages of 60, 120, and 240 mg/kg of body weight.[\[3\]](#)
- Duration: Continue the respective treatments for 6 weeks.[\[3\]](#)
- Monitoring: Monitor body weight and food intake weekly throughout the study.

4. Outcome Measures and Analysis:

- Biochemical Analysis: At the end of the treatment period, collect blood samples for analysis of serum glucose, insulin, AST, and ALT levels.

- Histopathology: Euthanize mice and collect liver tissues. Fix a portion in 10% formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic steatosis and inflammation.
- Gene Expression Analysis: Snap-freeze a portion of the liver tissue in liquid nitrogen and store at -80°C for subsequent RNA extraction. Perform RNA-sequencing or RT-qPCR to analyze gene networks related to lipid metabolism and inflammation.[3]

Protocol 2: TAC-Induced Heart Failure in Mice

This protocol is for studying the cardioprotective effects of **(-)-Sweroside** in a pressure-overload heart failure model.[10]

1. Animals and Acclimatization:

- Species: C57BL/6 mice, male, 8-10 weeks old.
- Housing: Standard housing conditions as described in Protocol 1 for at least one week.

2. Induction of Heart Failure Model:

- Anesthetize mice and perform a transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle. A sham operation (without aortic constriction) should be performed on the control group.

3. **(-)-Sweroside** Preparation and Administration:

- Preparation: Dissolve **(-)-Sweroside** in sterile normal saline.
- Treatment Groups: Randomly divide the TAC-operated mice into the following groups (n=6 per group):
 - TAC + Vehicle Group: Administer daily intraperitoneal (i.p.) injections of normal saline.
 - TAC + Sweroside Groups: Administer daily i.p. injections of **(-)-Sweroside** at 15, 30, and 60 mg/kg.[10]
 - Sham Group: Administer daily i.p. injections of normal saline.

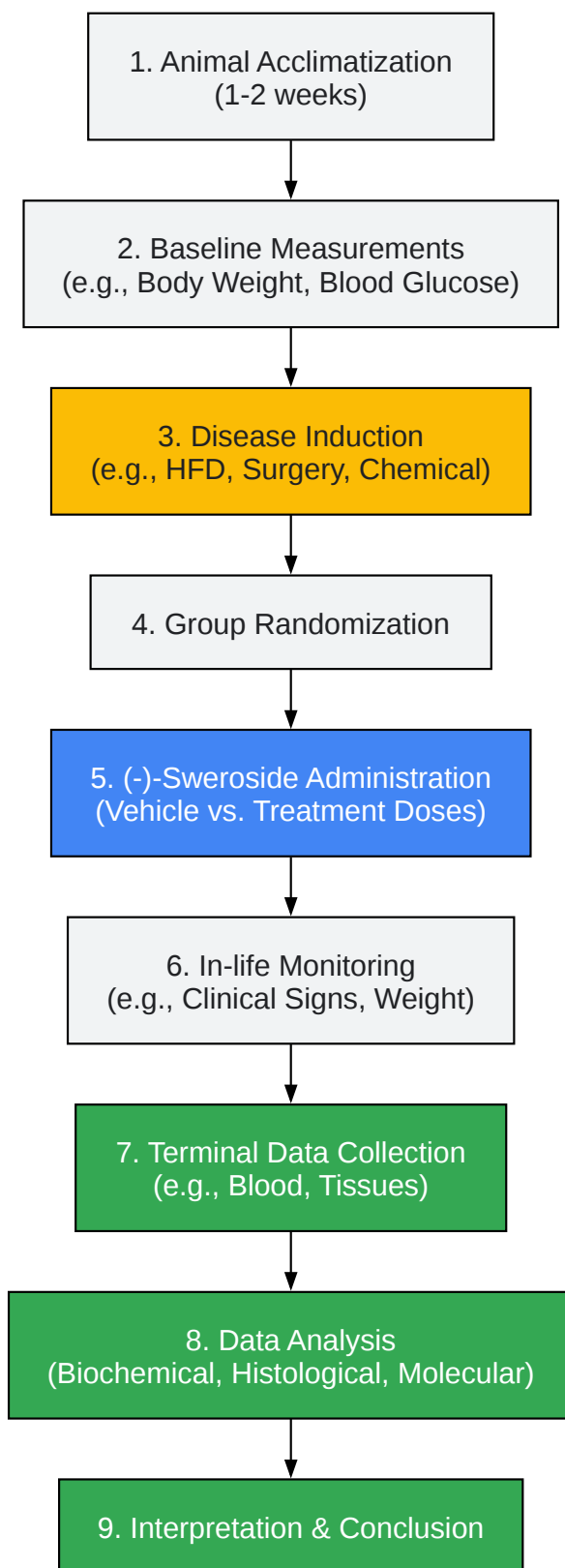
- Duration: The treatment duration is 8 weeks.[10]

4. Outcome Measures and Analysis:

- Echocardiography: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and throughout the 8-week period.
- Histopathology: At the study's conclusion, collect heart tissues. Fix in 10% formalin for histological analysis of cardiac hypertrophy (H&E staining) and fibrosis (Masson's trichrome staining).
- Biochemical and Molecular Analysis: Collect blood serum to measure inflammatory cytokines (e.g., IL-1 β , IL-6, IL-18) using a cytometric bead array.[10] Homogenize heart tissue to perform Western blotting for proteins in the CaMKII δ /NF- κ B/NLRP3 pathway.[10] Use DHE staining on frozen heart sections to assess reactive oxygen species (ROS) levels.[10]

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating **(-)-Sweroside** in a rodent disease model.



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